1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthetic route for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, an azetidine ring, and a phenylethenesulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Computational Analysis and Antioxidant Activity
A study focused on a related compound, highlighting its potent antioxidant activities. The research conducted an in-depth computational analysis to understand the equilibrium geometry, vibrational spectra, and electronic structure, which are critical for its effectiveness in antioxidant applications. This approach helps in comprehending the molecular basis of its antioxidant properties, offering insights into potential medical and biochemical uses (Boobalan et al., 2014).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities
Another significant application area for derivatives of pyrrolidine diones includes their use as antibacterial, antifungal, antimalarial, and antitubercular agents. A specific study synthesized spiro[pyrrolidin-2,3′-oxindoles] and evaluated their in vitro activities against these types of infections, showing promising results that are comparable to standard drugs. This research indicates the potential of these compounds in developing new therapeutic agents for various infectious diseases (Haddad et al., 2015).
Corrosion Inhibition
The application of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium demonstrates the chemical's utility in industrial applications. The compounds showed excellent inhibition efficiency, increasing with concentration and providing a protective layer on the metal surface. This finding opens avenues for using these derivatives in corrosion prevention strategies in various industries (Zarrouk et al., 2015).
Antidepressant and Nootropic Agents
Further research into 2-azetidinones derived from isonocotinyl hydrazone showcased their potential as antidepressant and nootropic agents. This study emphasizes the importance of the 2-azetidinone skeleton in the development of central nervous system (CNS) active drugs, highlighting the versatility of these compounds in medicinal chemistry and drug development (Thomas et al., 2016).
Antiproliferative Activities
Another area of application is in the synthesis of novel spiro-pyrrolidines/pyrrolizines derivatives and their evaluation for antiproliferative activities against various cancer cell lines. This research presents these compounds as potential candidates for cancer treatment, showing high antiproliferative activity, especially against human breast carcinoma and leukemia lymphoblastic cells (Almansour et al., 2014).
Future Directions
Properties
IUPAC Name |
1-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGVGNTNPFLHQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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